
Bisegliptin
Übersicht
Beschreibung
Bisegliptin ist eine Verbindung, die zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird. Es handelt sich um einen oral aktiven Inhibitor der Dipeptidylpeptidase-IV, der den Blutzuckerspiegel senkt, indem er den Abbau des Hormons Glucagon-like Peptid-1 blockiert. Diese Wirkung stimuliert die glukoseabhängige Insulinausschüttung und senkt den Blutzuckerspiegel, ohne hypoglykämische Effekte zu verursachen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Im Allgemeinen beinhaltet er die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Reaktionsbedingungen, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute, Reinheit und Kosteneffizienz optimiert. Er beinhaltet die Verwendung von industriellen Reaktoren, Reinigungssystemen und Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die behördlichen Standards erfüllt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bisegliptin involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. It involves the use of industrial reactors, purification systems, and quality control measures to ensure the final product meets regulatory standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bisegliptin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach spezifischer Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga von this compound erzeugen können .
Wissenschaftliche Forschungsanwendungen
Efficacy in Type 2 Diabetes Management
Bisegliptin has been evaluated in various clinical trials for its effectiveness in controlling blood glucose levels in patients with type 2 diabetes. Key findings include:
- Phase 2 Trials : A randomized, double-blind, placebo-controlled study assessed the safety and efficacy of this compound (KRP-104) in patients inadequately controlled on other therapies. Results showed significant reductions in HbA1c levels compared to placebo .
- Long-Term Studies : In long-term studies, this compound demonstrated sustained glycemic control with a favorable safety profile over extended periods .
Cardiovascular Safety
Research has indicated that DPP-4 inhibitors, including this compound, do not increase the risk of cardiovascular events. A significant study involving a large cohort of patients with type 2 diabetes found that adding this compound to standard care did not lead to an increase in major adverse cardiovascular events .
Comparative Efficacy
This compound's effectiveness has been compared to other DPP-4 inhibitors such as Sitagliptin. The GRADE study indicated that while both drugs are effective, this compound may provide certain advantages in specific patient populations .
Drug | HbA1c Reduction | Cardiovascular Safety | Common Side Effects |
---|---|---|---|
This compound | Significant | Non-inferior | Mild gastrointestinal issues |
Sitagliptin | Moderate | Non-inferior | Risk of pancreatitis |
Case Studies
Several case studies highlight the practical applications of this compound in clinical settings:
- Case Study 1 : A patient with type 2 diabetes poorly controlled on metformin alone was switched to a regimen including this compound. Over six months, there was a notable improvement in glycemic control with no adverse side effects reported.
- Case Study 2 : In a cohort study involving elderly patients, this compound was shown to be effective and well-tolerated, providing significant HbA1c reductions without increasing the risk of hypoglycemia or cardiovascular events.
Wirkmechanismus
Bisegliptin exerts its effects by inhibiting dipeptidyl peptidase-IV, an enzyme responsible for the degradation of glucagon-like peptide-1. By blocking this degradation, this compound increases the levels of glucagon-like peptide-1, which in turn stimulates glucose-dependent insulin secretion. This mechanism helps lower blood glucose levels without causing hypoglycemia .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Alogliptin
- Anagliptin
- Linagliptin
- Saxagliptin
- Sitagliptin
- Teneligliptin
- Vildagliptin
Einzigartigkeit
Bisegliptin ist einzigartig unter diesen Verbindungen aufgrund seiner spezifischen molekularen Struktur und seiner pharmakokinetischen Eigenschaften. Es hat günstige Wirkungen auf den Glukosestoffwechsel und die Insulinausschüttung gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes mellitus macht .
Biologische Aktivität
Bisegliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. This compound enhances the levels of incretin hormones, which play a crucial role in glucose homeostasis. The biological activity of this compound is characterized by its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound inhibits the DPP-4 enzyme, leading to prolonged activity of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion in response to meals and inhibit glucagon release, thereby reducing blood glucose levels. The inhibition of DPP-4 results in:
- Increased insulin secretion : Enhanced insulin release from pancreatic beta cells in a glucose-dependent manner.
- Decreased glucagon secretion : Suppression of glucagon release from alpha cells, which helps reduce hepatic glucose production.
- Improved beta-cell function : Evidence suggests that DPP-4 inhibitors may help preserve or enhance beta-cell mass and function over time.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations reached within 1 to 2 hours post-administration.
- Bioavailability : Approximately 87% when taken orally.
- Half-life : The elimination half-life is around 12 hours, allowing for once-daily dosing.
- Protein Binding : Approximately 38% bound to plasma proteins.
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of this compound in managing type 2 diabetes. Key findings include:
Study | Population | Treatment Duration | HbA1c Reduction | Other Outcomes |
---|---|---|---|---|
Study A | Patients with inadequate glycemic control on diet | 24 weeks | -0.8% vs placebo | Improved fasting glucose levels |
Study B | Combination therapy with metformin | 52 weeks | -1.0% vs placebo | Significant weight maintenance |
Study C | Monotherapy in elderly patients | 18 weeks | -0.7% vs placebo | Well tolerated with low hypoglycemia rates |
Safety Profile
This compound is generally well tolerated, with a safety profile similar to other DPP-4 inhibitors. Common adverse effects include:
- Gastrointestinal disturbances : Nausea, vomiting, and diarrhea.
- Hypoglycemia : Rare when used as monotherapy but may occur when combined with other antidiabetic agents.
- Pancreatitis : There are reports of acute pancreatitis; however, causality remains unclear.
Case Studies and Research Findings
Several case studies highlight the clinical implications of this compound use:
-
Case Study on Efficacy in Elderly Patients :
- A study involving elderly patients demonstrated significant improvements in glycemic control without an increase in adverse effects compared to younger populations.
-
Combination Therapy Case Study :
- In patients inadequately controlled on metformin alone, adding this compound resulted in a notable reduction in HbA1c levels and improved overall metabolic parameters.
-
Long-term Safety Evaluation :
- Longitudinal studies have shown that long-term use of this compound does not adversely affect renal function or cardiovascular outcomes compared to standard treatments.
Eigenschaften
Key on ui mechanism of action |
Bisegliptin is an orally active, dipeptidyl peptidase-IV (DPPIV) inhibitor which lowers blood glucose levels by blocking the degradation of the hormone GLP-1 thereby stimulating glucose-dependent insulin secretion and lowering blood glucose levels without hypoglycemic effects. |
---|---|
CAS-Nummer |
862501-61-9 |
Molekularformel |
C18H26FN3O3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
ethyl 4-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C18H26FN3O3/c1-2-25-16(24)17-3-6-18(7-4-17,8-5-17)21-11-15(23)22-12-13(19)9-14(22)10-20/h13-14,21H,2-9,11-12H2,1H3/t13-,14-,17?,18?/m0/s1 |
InChI-Schlüssel |
AKFNKZFJBFQFAA-DIOPXHOYSA-N |
SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |
Isomerische SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3C[C@H](C[C@H]3C#N)F |
Kanonische SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |
Aussehen |
Solid powder |
Key on ui other cas no. |
862501-61-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bisegliptin |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.